6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate
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Overview
Description
Typically, a compound description includes its molecular formula, molecular weight, and structural formula. For example, Methyl 2-fluorobenzoate has a molecular formula of FC6H4CO2CH3 and a molecular weight of 154.14 .
Molecular Structure Analysis
This involves analyzing the structure of the molecule, including its geometry, bond lengths and angles, and electronic structure. For example, 2-Bromo-5-fluorobenzoic acid, methyl ester has a molecular weight of 233.034 .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, density, and solubility. For example, Methyl 2-fluorobenzoate has a boiling point of 109-110 °C/35 mmHg and a density of 1.21 g/mL at 25 °C .Scientific Research Applications
Antioxidant and Anticancer Properties
Compounds with triazolo-thiadiazole structures have been evaluated for their in vitro antioxidant properties and anticancer activity. For instance, a study investigated the antioxidant property of triazolo-thiadiazoles using spectrophotometric methods and lipid peroxide assay. Additionally, these compounds exhibited cytotoxic effects on hepatocellular carcinoma cell lines, indicating potential as anticancer agents. The mechanism of action was explored through MTT assay, [3H] thymidine assay, flow cytometry, and chromatin condensation studies, suggesting inhibition of cell growth and induction of apoptosis (D. Sunil et al., 2010).
Antifungal Activity
Research on the synthesis and antifungal activity of thiadiazole derivatives highlights their potential against various fungal species. For example, compounds with the thiadiazole ring exhibited good antifungal activity, offering a basis for developing new antifungal agents (Zhai et al., 2016).
Antimicrobial Activity
Several studies have synthesized compounds with thiadiazole and triazole structures to evaluate their antimicrobial efficacy. These compounds have shown good activity against a range of bacteria and fungi, suggesting their potential as antimicrobial agents. For instance, thiadiazines and triazole-thiones bearing a pyrazole moiety were found to have good antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli (S. Nayak & B. Poojary, 2020).
Mechanism of Action
Target of action
They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of action
The thiadiazole ring in the compound might interact with biological targets through hydrogen bonding, given the presence of nitrogen and sulfur atoms .
Biochemical pathways
Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it affects. Thiadiazole derivatives have been found to interact with various biochemical pathways due to their diverse biological activities .
Result of action
Thiadiazole derivatives have been associated with a range of biological effects, as mentioned above .
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O5S2/c1-3-12(4-2)18(27)23-20-24-25-21(32-20)31-11-15-9-16(26)17(10-29-15)30-19(28)13-6-5-7-14(22)8-13/h5-10,12H,3-4,11H2,1-2H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEVGZOLPQLSNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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